N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide
N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0691631
InChI:
InChI=1S/C16H14N4O2/c17-15-12-8-4-5-9-13(12)16(18-15)20-19-14(21)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21)(H2,17,18,20)
SMILES:
C1=CC=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N
Molecular Formula:
C16H14N4O2
Molecular Weight:
294.31 g/mol
N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide
CAS No.:
Cat. No.: VC0691631
Molecular Formula: C16H14N4O2
Molecular Weight: 294.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N4O2 |
|---|---|
| Molecular Weight | 294.31 g/mol |
| IUPAC Name | N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C16H14N4O2/c17-15-12-8-4-5-9-13(12)16(18-15)20-19-14(21)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21)(H2,17,18,20) |
| Standard InChI Key | YYYFPMXOLTWWHG-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)OCC(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N |
| SMILES | C1=CC=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N |
| Canonical SMILES | C1=CC=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator